molecular formula C10H13N3O2 B12715528 Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)- CAS No. 1326703-84-7

Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-

Cat. No.: B12715528
CAS No.: 1326703-84-7
M. Wt: 207.23 g/mol
InChI Key: HIUVKVDQFXDZHU-SSDOTTSWSA-N
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Description

Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)- is a compound that belongs to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine Guanidine derivatives are characterized by their strong basicity and ability to form stable complexes with various molecules

Preparation Methods

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent . Industrial production methods often employ these synthetic routes due to their efficiency and high yields.

Chemical Reactions Analysis

Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, can be compared with other guanidine derivatives such as:

Properties

CAS No.

1326703-84-7

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]guanidine

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/t7-/m1/s1

InChI Key

HIUVKVDQFXDZHU-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CN=C(N)N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N

Origin of Product

United States

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